2-Methylpropane-1,2-diol

Organic Synthesis Polymer Chemistry Esterification

2-Methylpropane-1,2-diol (CAS 558-43-0), also known as isobutylene glycol or 2-methyl-1,2-propanediol, is a branched C4 vicinal diol with the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol. It is characterized by a unique structural motif featuring a primary hydroxyl group and a tertiary hydroxyl group on an isobutane backbone.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 558-43-0
Cat. No. B142230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropane-1,2-diol
CAS558-43-0
Synonyms1,1-Dimethyl-1,2-ethanediol;  1,2-Dihydroxy-2-methylpropane;  1,2-Dihydroxyisobutane;  2-Hydroxy-2-methylpropanol;  2-Methyl-1,2-propanediol;  2-Methyl-2-hydroxypropanol
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(C)(CO)O
InChIInChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
InChIKeyBTVWZWFKMIUSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpropane-1,2-diol (CAS 558-43-0): Technical Specifications and Procurement Overview for C4 Diol Selection


2-Methylpropane-1,2-diol (CAS 558-43-0), also known as isobutylene glycol or 2-methyl-1,2-propanediol, is a branched C4 vicinal diol with the molecular formula C4H10O2 and a molecular weight of 90.12 g/mol [1]. It is characterized by a unique structural motif featuring a primary hydroxyl group and a tertiary hydroxyl group on an isobutane backbone [2]. This compound is primarily used as a specialty intermediate in organic synthesis, polymer production, and as a component in specific industrial formulations, distinguishing it from more common, linear glycols [3].

Why 2-Methylpropane-1,2-diol (CAS 558-43-0) Cannot Be Directly Replaced by Common In-Class Analogs


Generic substitution of 2-methylpropane-1,2-diol with linear glycols like 1,2-propanediol or 1,3-butanediol, or even its isomer 2-methyl-1,3-propanediol, is chemically unsound for several critical applications. The compound's unique combination of a primary and a tertiary alcohol group on a branched backbone imparts distinct steric and electronic properties, leading to significantly different reactivity profiles, particularly in polymer synthesis and esterification reactions [1]. These structural differences directly translate into quantifiable variations in physical properties such as boiling point, density, and solubility, as well as distinct metabolic and toxicological behaviors [2]. Therefore, direct substitution without rigorous validation risks compromising product performance, altering reaction kinetics, or introducing unforeseen regulatory hurdles.

Quantitative Differentiation of 2-Methylpropane-1,2-diol (CAS 558-43-0): Head-to-Head Evidence for Procurement


Comparative Reactivity: Sterically Hindered Tertiary Alcohol in 2-Methylpropane-1,2-diol vs. Linear 1,2-Diols

The presence of a sterically hindered tertiary hydroxyl group in 2-methylpropane-1,2-diol confers distinct reactivity compared to the two primary hydroxyls in linear diols like 1,4-butanediol or the primary-secondary pair in 1,2-propanediol [1]. In esterification reactions, for example, the primary -OH group reacts more readily, while the tertiary -OH exhibits significantly slower kinetics, allowing for selective mono-functionalization. This contrasts with 1,2-propanediol, where both hydroxyl groups are more accessible, leading to a different product distribution in competitive reactions. While a direct kinetic comparison under identical conditions is not available, the structural distinction is a fundamental, class-level inference from chemical principles.

Organic Synthesis Polymer Chemistry Esterification

Physical Property Comparison: 2-Methylpropane-1,2-diol vs. 2-Methyl-1,3-propanediol Isomer

The physical properties of 2-methylpropane-1,2-diol differ significantly from its isomer, 2-methyl-1,3-propanediol. Specifically, 2-methylpropane-1,2-diol exhibits a higher boiling point (176 °C at 760 mmHg ) compared to 2-methyl-1,3-propanediol (123-125 °C at 20 mmHg, which corresponds to ~221 °C at 760 mmHg based on predictive models ), though the latter's higher vapor pressure under standard conditions indicates greater volatility. Additionally, 2-methylpropane-1,2-diol has a lower density (1.005 g/cm³ ) than 2-methyl-1,3-propanediol (1.015 g/mL ), and a significantly lower flash point (74 °C vs. 127 °C ). These differences directly impact storage, handling, and process safety requirements.

Chemical Engineering Process Design Solvent Selection

Toxicity Profile Comparison: 2-Methylpropane-1,2-diol vs. 1,2-Propanediol (Propylene Glycol)

The toxicological profiles of 2-methylpropane-1,2-diol and the common analog 1,2-propanediol are fundamentally different, with direct implications for procurement and safe handling. 2-Methylpropane-1,2-diol is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332), and causes serious eye and skin irritation (H319, H315) [1]. In contrast, 1,2-propanediol (propylene glycol) is generally recognized as safe (GRAS) by the FDA for certain uses and exhibits much lower acute toxicity, with an oral LD50 in rats of >20,000 mg/kg . While quantitative LD50 data for 2-methylpropane-1,2-diol is not publicly available, its GHS hazard classification is markedly more severe than that of propylene glycol.

Toxicology Safety Regulatory Compliance

Metabolic Role: 2-Methylpropane-1,2-diol as a Xenobiotic Metabolite vs. 1,2-Propanediol's Natural Occurrence

2-Methylpropane-1,2-diol is a documented mammalian and bacterial xenobiotic metabolite, produced during the degradation of compounds like the fuel additive tert-butyl methyl ether (MTBE) [1]. This contrasts with 1,2-propanediol, which is a natural product of fermentation and an endogenous metabolite in certain pathways. The role of 2-methylpropane-1,2-diol as a specific intermediate in the biodegradation of MTBE and other branched alkenes is a unique, class-level inference based on its structural similarity to these compounds [2]. This specific metabolic niche is not shared by its more common, linear analogs.

Biochemistry Metabolomics Biodegradation

Evidence-Backed Applications for 2-Methylpropane-1,2-diol (CAS 558-43-0) Based on Quantitative Differentiation


Synthesis of Specialty Polymers and Polyesters Requiring Controlled Branching

The presence of a sterically hindered tertiary alcohol group, as highlighted in Section 3, makes 2-methylpropane-1,2-diol a valuable monomer for introducing controlled branching or pendant functionality into polyesters and polyurethanes [1]. Its differential reactivity allows for the creation of polymers with tailored architectures, such as those with pendant hydroxyl groups for further modification, which is difficult to achieve with symmetrical linear diols.

Environmental Monitoring: Analytical Standard for MTBE Biodegradation Studies

Due to its role as a key xenobiotic metabolite in the bacterial degradation of tert-butyl methyl ether (MTBE) [2], 2-methylpropane-1,2-diol is an essential analytical reference standard for environmental research. It is used to monitor the progress of bioremediation efforts at MTBE-contaminated groundwater sites, an application where a substitute like 1,2-propanediol would be completely ineffective.

Specialty Solvent for High-Temperature Processes with Defined Safety Protocols

The combination of a relatively high boiling point (176 °C) and a low flash point (74 °C) defines a specific operating window for 2-methylpropane-1,2-diol as a process solvent. It is suitable for high-temperature reactions but mandates strict safety controls to manage flammability risk. This differentiates it from 2-methyl-1,3-propanediol, which has a significantly higher flash point (127 °C) and is thus safer for certain high-temperature applications, guiding the selection process based on a facility's existing safety infrastructure.

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